molecular formula C8H8F3NO B14055832 (3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol

(3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B14055832
M. Wt: 191.15 g/mol
InChI Key: DMRYMEBQAVMFSC-UHFFFAOYSA-N
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Description

(3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol is an organic compound with the molecular formula C8H8F3NO It is characterized by the presence of a trifluoromethyl group and a hydroxymethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol typically involves the reaction of 3-methyl-6-(trifluoromethyl)pyridine with formaldehyde under basic conditions. The reaction can be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used as a probe to study the effects of trifluoromethyl and hydroxymethyl groups on biological systems. It can be used to investigate enzyme-substrate interactions and the role of these functional groups in biological processes .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives have shown promise as anti-inflammatory and anticancer agents. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug molecules .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of (3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target proteins, further stabilizing the compound-protein interaction .

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-4-(trifluoromethyl)pyridin-2-yl)methanol
  • (6-(Trifluoromethyl)pyridin-2-yl)methanol
  • (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol

Uniqueness

(3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol is unique due to the specific positioning of the trifluoromethyl and hydroxymethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers better stability and reactivity, which can be advantageous in both research and industrial settings .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

[3-methyl-6-(trifluoromethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C8H8F3NO/c1-5-2-3-7(8(9,10)11)12-6(5)4-13/h2-3,13H,4H2,1H3

InChI Key

DMRYMEBQAVMFSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C(F)(F)F)CO

Origin of Product

United States

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